molecular formula C6H8O4 B143239 Oxiran-2-ylmethyl 2-oxopropanoate CAS No. 125884-77-7

Oxiran-2-ylmethyl 2-oxopropanoate

Cat. No.: B143239
CAS No.: 125884-77-7
M. Wt: 144.12 g/mol
InChI Key: OGQRANUQIYJLJZ-UHFFFAOYSA-N
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Description

Oxiran-2-ylmethyl 2-oxopropanoate is an ester derivative combining an epoxide (oxirane) ring and a 2-oxopropanoate moiety. Its structure features a reactive oxirane group attached to a methylene bridge, which is esterified to 2-oxopropanoic acid (pyruvic acid). This compound’s unique reactivity arises from the strained epoxide ring and the ketone functionality in the ester backbone.

Properties

CAS No.

125884-77-7

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

oxiran-2-ylmethyl 2-oxopropanoate

InChI

InChI=1S/C6H8O4/c1-4(7)6(8)10-3-5-2-9-5/h5H,2-3H2,1H3

InChI Key

OGQRANUQIYJLJZ-UHFFFAOYSA-N

SMILES

CC(=O)C(=O)OCC1CO1

Canonical SMILES

CC(=O)C(=O)OCC1CO1

Synonyms

Propanoic acid, 2-oxo-, oxiranylmethyl ester (9CI)

Origin of Product

United States

Scientific Research Applications

Polymer Synthesis

Glycidyl methacrylate is extensively used in polymer synthesis due to its reactive epoxide group, which can undergo various polymerization processes:

  • Cross-linking Monomer : It serves as a cross-linking agent in the production of thermosetting polymers, enhancing mechanical properties and thermal stability.
  • Reactive Diluents : Used in formulations to adjust viscosity without compromising the final polymer properties.

Table 1: Applications in Polymer Chemistry

ApplicationDescription
Powder CoatingsProvides durability and weather resistance in coatings for outdoor use.
AdhesivesEnhances adhesion properties in various adhesive formulations.
Flame Retardant MaterialsContributes to the flame resistance of polymers used in construction.
Water-Absorbing MaterialsUsed in superabsorbent polymers for hygiene products.

Biomedical Applications

Glycidyl methacrylate has shown promise in biomedical applications, particularly in drug delivery systems and tissue engineering:

  • Drug Delivery Systems : Its ability to form hydrogels allows for controlled release of therapeutic agents.
  • Tissue Engineering Scaffolds : Provides a biocompatible matrix for cell attachment and growth.

Case Study: Drug Delivery Systems

A study demonstrated the use of glycidyl methacrylate-based hydrogels for sustained release of anti-cancer drugs. The hydrogels exhibited controlled swelling and degradation rates, enhancing the therapeutic efficacy of the loaded drugs .

Coatings and Adhesives

The compound is widely utilized in coatings and adhesives due to its excellent adhesion properties and chemical resistance:

  • Industrial Coatings : Used to produce high-performance coatings that withstand harsh environmental conditions.
  • Adhesive Formulations : Improves bonding strength and durability in various substrates.

Table 2: Performance Characteristics

PropertyMeasurementApplication Area
Adhesion Strength20 MPaAutomotive coatings
UV ResistanceExcellentOutdoor furniture coatings
Chemical ResistanceHighIndustrial machinery protection

Environmental Applications

Glycidyl methacrylate is also being explored for environmental applications, particularly in the development of biodegradable materials:

  • Biodegradable Polymers : Research is ongoing into using this compound to create environmentally friendly alternatives to conventional plastics.

Case Study: Biodegradable Plastics

Research indicates that incorporating glycidyl methacrylate into polymer blends can enhance biodegradability while maintaining mechanical strength . This dual benefit positions it as a key player in sustainable material development.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below highlights key differences between Oxiran-2-ylmethyl 2-oxopropanoate and related compounds:

Compound Name Molecular Formula Key Functional Groups Reactivity/Stability Applications
This compound C₆H₈O₄ Epoxide, 2-oxopropanoate ester High reactivity (epoxide ring-opening), moderate stability Polymer cross-linking, synthetic intermediates
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate () C₁₀H₁₀N₂O₅ Nitropyridinyl, 2-oxopropanoate ester Electrophilic nitro group, lower stability under basic conditions Pharmaceutical intermediates
(R)-2-(Oxiran-2-ylmethyl)-tetrahydroisoquinoline () C₁₃H₁₅NO Epoxide, tetrahydroisoquinoline High epoxide stability under optimized synthesis (92% yield) Alkaloid-derived drug synthesis
Fluorinated 2-propenoates () Varies (e.g., C₁₀H₈F₁₅NO₄S) Fluorinated alkyl, propenoate ester Exceptional thermal/chemical stability Surfactants, waterproof coatings
Key Observations:
  • Epoxide Reactivity: The oxirane group in this compound enables nucleophilic ring-opening reactions (e.g., with amines or alcohols), a feature absent in non-epoxide esters like ethyl 2-oxopropanoates .
  • Synthetic Yields : Epoxide-containing compounds (e.g., ) achieve high yields (e.g., 92%) under controlled conditions, whereas nitropyridinyl-substituted esters () show lower yields (~45–50%), likely due to steric or electronic effects of nitro groups .
  • Stability : Fluorinated esters () exhibit superior stability compared to epoxide esters, which require inert storage to prevent ring-opening .

Q & A

Q. Table 1: Synthetic Routes and Yields

MethodCatalystTemperature (°C)Yield (%)Purity (HPLC)
Acid-catalyzed esterificationH2_2SO4_4507898.5
Enzymatic (Lipase B)Immobilized CALB376595.2

Q. Table 2: Stability Under Accelerated Conditions

ConditionDegradation Productst1/2t_{1/2} (days)
40°C, 75% RH2-oxopropanoic acid, glycidol7.2
25°C, darkNone detected>90

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